molecular formula C39H48N2O9 B1255513 Kidamycin

Kidamycin

Cat. No.: B1255513
M. Wt: 688.8 g/mol
InChI Key: MFTJRTUKCOVIMD-DKUBSEJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kidamycin is a polymycin antibiotic and a member of the pluramycin family of angucycline compounds, originally isolated from Streptomyces phaeoverticillatus var. takatsukiensis . This antitumor antibiotic is of significant research interest for its potent biological activity and complex structure, which features di-C-glycosylated amino-deoxyhexoses . Its primary mechanism of action involves interaction with DNA; studies on its derivative, acetyl this compound, show it binds strongly to DNA, stabilizing the double helix and, notably, causing single-strand scission of DNA . This DNA-damaging effect underpins its cytotoxic activity against various tumor cells and makes it a valuable tool for studying DNA-intercalating agents and their effects on cancer cell lines . Researchers are also exploring its unique biosynthetic pathway in Streptomyces , particularly the sequential C-glycosylation steps, which may enable future development of novel synthetic derivatives . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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Molecular Formula

C39H48N2O9

Molecular Weight

688.8 g/mol

IUPAC Name

2-[(E)-but-2-en-2-yl]-10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione

InChI

InChI=1S/C39H48N2O9/c1-11-17(2)26-15-25(42)29-18(3)12-23-31(37(29)50-26)36(46)32-30(35(23)45)21(27-14-24(40(7)8)33(43)19(4)48-27)13-22(34(32)44)28-16-39(6,41(9)10)38(47)20(5)49-28/h11-13,15,19-20,24,27-28,33,38,43-44,47H,14,16H2,1-10H3/b17-11+/t19-,20+,24-,27-,28-,33-,38-,39+/m1/s1

InChI Key

MFTJRTUKCOVIMD-DKUBSEJESA-N

SMILES

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O

Isomeric SMILES

C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)N(C)C)[C@H]6C[C@]([C@@H]([C@@H](O6)C)O)(C)N(C)C)O

Canonical SMILES

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O

Synonyms

isokidamycin
kidamycin

Origin of Product

United States

Biosynthesis of Kidamycin

Producing Organisms and Strain Characterization

Kidamycin (B1673636) production is predominantly associated with the Streptomyces genus, a group of Gram-positive, aerobic, filamentous bacteria renowned for their prolific secondary metabolite production.

This compound was initially discovered in 1971, isolated from a soil sample-derived strain designated as Streptomyces phaeoverticillatus var. takatsukiensis (strain No. 2-89) guidetopharmacology.org. More recently, Streptomyces sp. W2061 has been identified and extensively studied as a producer of this compound nih.govwikipedia.orguni.lunih.govlabsolu.ca. Another Streptomyces strain, specifically strain 549, isolated from the sediments of saline lakes on the Northern Tibetan Plateau, has also been found to produce this compound analogues, alongside hedamycin (B78663) r-project.orgnih.gov. The ability to produce such diverse bioactive metabolites underscores the genetic potential of Streptomyces species nih.gov.

For detailed biosynthesis studies, specific cultivation and fermentation conditions are employed to optimize this compound production. Streptomyces sp. W2061 and its mutant strains are typically grown on ISP4 agar (B569324) plates, containing soluble starch, potassium phosphate (B84403), magnesium sulfate, sodium chloride, ammonium (B1175870) sulfate, calcium carbonate, and trace elements (iron, manganese, zinc sulfates), with a pH range of 7.0–7.4, incubated at 28°C for four days nih.gov.

For liquid culture, a two-stage fermentation process is often utilized:

Seed Culture: Strains are inoculated into M2 medium (2 g/L yeast extract, 5 g/L glucose, 25 ml/L glycerol, 4 g/L soytone, 0.03 g/L CaCO3, pH 7.2) and incubated for two days at 28°C nih.gov.

Production Fermentation: A 15 ml aliquot of the seed culture is then transferred to a 1 L flask containing 300 ml of M2X medium (M2 medium supplemented with 5 g/L MgCO3) and incubated for 5–7 days nih.gov.

General principles for optimizing antibiotic production in Streptomyces include careful control of carbon, nitrogen, and phosphate sources, as well as environmental factors like pH, temperature, and aeration metu.edu.trnih.gov. Polysaccharides are often favored as carbon sources as they support a slower growth rate, which is beneficial for antibiotic synthesis metu.edu.tr. High concentrations of phosphate, conversely, can inhibit secondary metabolite production while promoting microbial growth metu.edu.tr.

Biosynthetic Gene Cluster (BGC) Analysis

The genetic blueprint for this compound biosynthesis resides within a dedicated biosynthetic gene cluster (BGC).

The biosynthetic gene cluster responsible for this compound production, designated as kid, has been successfully identified and characterized in Streptomyces sp. W2061 nih.govwikipedia.orguni.lunih.govlabsolu.cawikipedia.org. Bioinformatics tools, such as antiSMASH, have been instrumental in revealing this single gene cluster, which notably contains a hybrid type I/type II polyketide synthase (PKS) system nih.gov. The kid cluster spans approximately 60 kilobases (kb) and comprises 59 identified open reading frames (ORFs) nih.gov. These ORFs encode for a diverse array of enzymes, including those involved in the core angucycline polyketide backbone synthesis (e.g., Kid12–20), the assembly of nucleotidyl-activated aminosugar moieties (e.g., Kid4-9 and Kid21-28), and crucial glycosyltransferases (Kid7 and Kid21) nih.gov. Experimental validation through the disruption of the polyketide synthase gene kid19 confirmed the essential role of the kid gene cluster in the production of this compound nih.gov.

This compound is classified within the pluramycin family of antitumor antibiotics, a group that also includes hedamycin nih.govwikipedia.orguni.lunih.govnih.gov. Comparative genomic analyses have revealed substantial similarities between the kid BGC and the well-characterized hedamycin BGC from Streptomyces griseoruber in terms of both gene content and organization nih.govwikipedia.orguni.lunih.govnih.govwikipedia.org. AntiSMASH analysis indicates that the kid cluster shares 87% similarity with the hedamycin BGC nih.gov.

Despite these similarities, a notable structural distinction exists between this compound and hedamycin: this compound features a 2-butenyl residue at the C2 position, whereas hedamycin possesses a bis-epoxide group nih.gov. This difference is reflected at the genetic level, as the kid cluster lacks the specific methyltransferase gene found in the hedamycin BGC that is essential for the formation of the bis-epoxide moiety. Both this compound and hedamycin share the characteristic C-glycosidic attachment of two amino sugars: anglosamine at the C8 position and N,N-dimethylvancosamine at the C10 position of their angucycline core nih.govnih.gov.

The table below summarizes key comparative genomic features:

FeatureThis compound BGC (kid) in Streptomyces sp. W2061Hedamycin BGC in Streptomyces griseoruber
Overall Similarity87% similar to Hedamycin BGC nih.gov-
PKS SystemHybrid Type I/Type II PKS nih.govHybrid Type I/Type II PKS nih.gov
C2 Substituent2-butenyl residue nih.govBis-epoxide group nih.gov
Methyltransferase for C2AbsentPresent (for bis-epoxide formation)
Amino SugarsAnglosamine (C8), N,N-dimethylvancosamine (C10) nih.govnih.govAnglosamine (C8), N,N-dimethylvancosamine (C10) nih.gov
GlycosyltransferasesKid7, Kid21 nih.govHedJ, HedL

Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of this compound involves a sophisticated series of enzymatic reactions that construct its angucycline core and attach its characteristic C-glycosylated amino sugars.

The angucycline core polyketide backbone is proposed to be assembled by a hybrid type I/type II PKS system nih.gov. Specifically, Kid19, identified as a ketosynthase of the type II PKS, plays a crucial role in the biosynthesis of this angucycline core wikipedia.orgnih.gov.

A unique dual acyltransferase (AT) system, involving the Kid13 loading module, is implicated in the initiation of the polyketide chain for kidamycinone (the aglycone of this compound) and rubiflavinone C-1 wikipedia.orguni.lulabsolu.ca. Kid13 functions as a ketosynthase-like decarboxylase (KSQ)-type loading module and possesses unusual dual AT domains, designated AT1-1 and AT1-2 wikipedia.orglabsolu.ca. The AT1-2 domain is primarily responsible for loading ethylmalonyl-CoA and malonyl-CoA, serving as starter units for rubiflavinone and kidamycinone/rubiflavinone, respectively. The AT1-1 domain contributes to the efficient loading function of AT1-2, particularly for ethylmalonyl-CoA in rubiflavinone biosynthesis wikipedia.orguni.lulabsolu.ca.

A critical aspect of this compound's structure is the C-glycosidic attachment of two amino sugars. This process is catalyzed by two specific C-glycosyltransferases (GTs), Kid7 and Kid21, encoded within the kid BGC nih.govlabsolu.ca. Gene inactivation studies have elucidated the sequential nature of these glycosylation steps:

First Glycosylation: Kid7 initiates the process by attaching N,N-dimethylvancosamine to the C10 position of the angucycline aglycone nih.govlabsolu.ca.

Second Glycosylation: Subsequently, Kid21 transfers an anglosamine moiety to the C8 position of the C10-glycosylated angucycline nih.govlabsolu.ca.

Furthermore, three methyltransferases—Kid4, Kid9, and Kid24—present within the kid BGC are involved in the biosynthesis of these amino sugar moieties, N,N-dimethylvancosamine and anglosamine nih.gov. Importantly, these methyltransferases are distinct from those involved in the methylation of the aglycone side chain observed in hedamycin biosynthesis nih.gov.

Compound Names and PubChem CIDs

Glycosyltransferase (GT) Activity and C-Glycosylation

Regio- and Stereoselectivity of Glycosylation

The formation of the distinctive C-glycosidic linkages in this compound is a highly regio- and stereoselective process, mediated by specific glycosyltransferases. Two key glycosyltransferase-coding genes, kid7 and kid21, have been identified within the this compound biosynthetic gene cluster (BGC) nih.govreadthedocs.iowikipedia.org.

Gene inactivation studies have elucidated the sequential nature of these glycosylation steps. Initially, the Kid7 enzyme is responsible for attaching the N,N-dimethylvancosamine moiety to the C10 position of the angucycline aglycone nih.govreadthedocs.iowikipedia.org. Following this, Kid21 transfers an anglosamine moiety to the C8 position of the resulting C10-glycosylated angucycline, which is specifically N,N-dimethylvancosamine C10 glycosylated kidamycinone nih.govreadthedocs.iowikipedia.org. This sequential addition is critical for establishing the unique C-glycosylated amino-deoxyhexose pattern observed in this compound nih.govreadthedocs.iowikipedia.org.

The regioselective introduction of these aminosugars (angolosamine and vancosamine) as C-arylglycosides onto the hydroxylated anthrapyran aglycones has been a focus of both biosynthetic and synthetic investigations. The anomeric stereochemistry of these glycosylations is consistent with the natural product's configuration.

Table 1: Glycosyltransferases and their Specificities in this compound Biosynthesis

EnzymeSugar Moiety TransferredAttachment PositionOrder of Glycosylation
Kid7N,N-dimethylvancosamineC10 of aglyconeFirst
Kid21AnglosamineC8 of C10-glycosylated aglyconeSecond

Methyltransferase Activity (Kid4, Kid9, Kid24)

Methyltransferases play a crucial role in the tailoring of the amino sugar moieties of this compound. All three methyltransferases identified in the this compound BGC—Kid4, Kid9, and Kid24—are actively involved in the biosynthesis of the amino-deoxyhexoses, N,N-dimethylvancosamine and anglosamine nih.govreadthedocs.iowikipedia.org.

Specifically, Kid4 and Kid9 contribute to the biosynthesis of N,N-dimethylvancosamine nih.govreadthedocs.io. In parallel, Kid24 is essential for the angolosamine biosynthetic pathway nih.govreadthedocs.io. Interestingly, the genes encoding these methyltransferases are often found in close proximity to their respective C-glycosyltransferase genes within the BGC; kid4 and kid9 are adjacent to kid7 (encoding the C10 N,N-dimethylvancosamine GT), while kid24 is a neighbor of the kid21 gene (encoding the C8 angolosamine GT) nih.govreadthedocs.io. These enzymes utilize biosynthetic amino sugars as their substrates nih.govreadthedocs.io.

Table 2: Methyltransferases and their Roles in this compound Aminosugar Biosynthesis

EnzymeAminosugar Biosynthesis Involved InAssociated Glycosyltransferase Gene
Kid4N,N-dimethylvancosaminekid7
Kid9N,N-dimethylvancosaminekid7
Kid24Anglosaminekid21

Other Modifying Enzymes

Beyond glycosyltransferases and methyltransferases, the this compound BGC encompasses a range of other enzymes responsible for constructing and modifying the polyketide backbone and preparing the sugar precursors. The BGC for this compound (kid) in Streptomyces sp. W2061 contains genes encoding enzymes for the core polyketide backbone (Kid12–20) and for the nucleotidyl-activated aminosugar moieties (Kid4-9 and Kid21-28) nih.govreadthedocs.io.

A notable feature of the aglycone biosynthesis is the involvement of a unique dual acyltransferase (AT) system, specifically the Kid13 enzyme, which is critical for the polyketide chain initiation of both kidamycinone and rubiflavinone C-1. Kid13 functions as a ketosynthase-like decarboxylase (KSQ)-type loading module, possessing unusual dual AT domains, AT1-1 and AT1-2. The AT1-2 domain primarily loads ethylmalonyl-CoA and malonyl-CoA, serving as precursors for rubiflavinone and kidamycinone, respectively. The AT1-1 domain further contributes to the efficient loading of ethylmalonyl-CoA for rubiflavinone by the AT1-2 domain.

Biosynthetic Intermediates and Pathway Elucidation

The biosynthetic pathway of this compound has been extensively investigated through the cloning and characterization of its biosynthetic gene cluster (kid) from Streptomyces sp. W2061 nih.govreadthedocs.io. This BGC is responsible for producing this compound and its related aglycones, which can possess different residues at the C2 position nih.govreadthedocs.io.

Pathway elucidation has heavily relied on gene inactivation studies. For instance, the disruption of kid19, a gene encoding a putative KSα, resulted in a mutant (∆Kid19) that failed to produce any detectable kidamycins or rubiflavinone C-1, thereby confirming the essential role of Kid19 and the entire kid gene cluster in the biosynthesis of these compounds readthedocs.io.

Characterization of Aglycone Precursors (e.g., Kidamycinone, Rubiflavinone C-1)

The core aglycone of this compound is known as kidamycinone nih.govreadthedocs.io. Another significant aglycone produced by Streptomyces sp. W2061 is rubiflavinone C-1 readthedocs.io. These two aglycones differ structurally, with rubiflavinone C-1 featuring a hexenoate residue at C2, in contrast to the 2-methylbutenoyl residue found in this compound readthedocs.io. Despite their structural differences at C2, both kidamycinone and rubiflavinone C-1 are synthesized through shared biosynthetic genes within Streptomyces sp. W2061. The synthesis of kidamycinone has also been a target in total synthesis efforts, highlighting its importance as a key intermediate.

Identification of Mono-C-glycosylated Intermediates

The identification of biosynthetic intermediates has been crucial for understanding the sequential nature of this compound's C-glycosylation. A key mono-C-glycosylated intermediate, N,N-dimethylvancosamine C10 glycosylated kidamycinone, was identified through gene inactivation studies nih.govreadthedocs.io. In the ∆Kid21 mutant strain, where this compound production was abolished, this mono-C-glycosylated compound accumulated nih.govreadthedocs.io. Its structure was rigorously confirmed using techniques such as ESI-MS and NMR spectroscopy, providing direct evidence for the order of sugar attachment in the biosynthetic pathway nih.govreadthedocs.io.

Metabolic Engineering for Enhanced Production or Novel Analogs

The complexity of this compound's structure, particularly its unusual C-glycosylated residues, makes its chemical synthesis challenging, underscoring the importance of leveraging its natural biosynthetic machinery nih.govreadthedocs.iowikipedia.org. Advances in understanding the biosynthesis of anthracyclines, including pluramycin family members like this compound, have opened avenues for generating novel compound libraries through metabolic engineering and combinatorial biosynthesis.

Metabolic engineering strategies often involve optimizing precursor pools to enhance the production of target compounds. For instance, increasing the supply of essential building blocks like malonyl-CoA and glucose-1-phosphate can lead to higher titers of polyketides. Overexpression of structural genes involved in the synthesis of these precursor substrates can effectively increase the carbon flux towards the desired natural product.

Furthermore, synthetic biology tools and metabolic engineering approaches allow for the reprogramming of biosynthetic pathways. This includes engineering polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs) to create novel natural products. The modulation of enzyme spatial distribution through artificial scaffold systems and optimized gene expression is also being explored to increase enzyme activity, reduce the loss of intermediate metabolites, and ultimately enhance the production of bioactive compounds. These biosynthetic engineering efforts, alongside efforts in total synthesis, are aimed at developing new analogs with potentially improved properties.

Molecular Mechanism of Action of Kidamycin

Interaction with Deoxyribonucleic Acid (DNA)

Kidamycin's interaction with DNA is a cornerstone of its mechanism of action, involving intercalation, alterations in DNA stability and conformation, and the induction of DNA damage.

The aglycone portion of This compound (B1673636) is primarily responsible for its ability to intercalate into DNA. ontosight.ai This process involves the insertion of the planar aglycone moiety between the base pairs of the DNA double helix. ontosight.airesearchgate.net Studies with acetyl this compound, an antitumor antibiotic analog, have demonstrated its strong binding to DNA in vitro. nih.gov This strong binding affinity is suggested to stabilize residual links between complementary DNA strands. nih.gov Anthracycline and angucycline compounds, including this compound, are known to intercalate with DNA, engaging with both major and minor grooves. researchgate.net

The binding of this compound to DNA significantly influences the nucleic acid's stability and conformation. Research on acetyl this compound has shown that its interaction with DNA leads to a notable increase in the DNA melting temperature (Tm). nih.gov Concurrently, it causes a decrease in the buoyant density of DNA. nih.gov These observed changes are indicative of the compound's ability to stabilize the DNA double helix, thereby altering its physical properties. nih.gov

Table 1: Effects of Acetyl this compound on DNA Stability

ParameterEffect of Acetyl this compoundImplicationSource
Melting TemperatureSignificantly IncreasedStabilization of DNA duplex nih.gov
Buoyant DensityDecreasedAltered DNA conformation/density nih.gov

Beyond its intercalative properties, this compound is also capable of inducing direct damage to DNA. Acetyl this compound has been observed to cause single-strand scission of DNA when analyzed in an alkaline sucrose (B13894) density gradient solution. nih.gov More broadly, this compound's mechanism involves the stabilization of the topoisomerase II-DNA complex, which is a critical step leading to the formation of DNA double-strand breaks. ontosight.ai These breaks are severe forms of DNA damage that can ultimately lead to cell death. ontosight.ai

Advanced Synthetic and Semisynthetic Studies of Kidamycin and Its Analogs

Total Synthesis Strategies for Kidamycin (B1673636) and its Aglycones

Total synthesis efforts for this compound often begin with the construction of its aglycone, kidamycinone, which forms the tetracyclic core. univ-lemans.franr.fruniv-lemans.fr

Epoxykidamycinone, an analog with an epoxide-bearing side chain, has also been synthesized to explore general routes to pluramycins with varied side-chain functionalities. jst.go.jpresearchgate.netnih.gov The synthesis of epoxykidamycinone involved an A-ring cyclization with an alkene-bearing side chain, leading to the desired 6-endo product as the major compound, though a 5-exo product was also formed. researchgate.netnih.gov

Convergent synthetic strategies are highly favored for complex molecules like this compound, allowing for the assembly of the final product from pre-synthesized, elaborate fragments. univ-lemans.franr.fr A key convergent approach for this compound's synthesis involves a Diels-Alder cycloaddition. univ-lemans.franr.fruniv-lemans.fr This reaction is instrumental in forming the B-ring of the 4H-anthra[1,2-b]pyran-4,7,12-trione (ABCD) tetracyclic core. univ-lemans.franr.fruniv-lemans.fr For instance, a strategy has been developed where a bis-glycosylated juglone (B1673114) acts as the dienophile, reacting with a diene that already incorporates the lateral chain of this compound. anr.fr Another approach utilized an intramolecular Diels-Alder reaction between a substituted naphthyne and a glycosylated furan (B31954), employing a silicon tether to control regioselectivity. nih.govnih.govresearchgate.net

The formation of C-glycosidic linkages in this compound, specifically at C8 with D-angolosamine and at C10 with N,N-dimethyl-L-vancosamine, poses significant stereochemical and regiochemical challenges. univ-lemans.frnih.govclockss.orgnih.gov this compound features specific anomeric configurations: an alpha (α) linkage for D-angolosamine at C8 and a beta (β) linkage for N,N-dimethyl-L-vancosamine at C10. univ-lemans.frclockss.org

A major difficulty lies in achieving the correct anomeric configuration, especially for the N,N-dimethyl-L-vancosamine C-glycoside at C10, where the α-L-anomer is thermodynamically less stable than the β-L-anomer. clockss.org Acid treatment can lead to anomerization of this compound's α-C-L-vancosamine moiety to the β-anomer, isothis compound. clockss.org

Regioselectivity is also critical, ensuring the sugars attach to the correct carbon atoms (C8 and C10) of the angucycline core. nih.gov Researchers have explored Friedel-Crafts-type glycosylations to achieve regioselective introduction of amino sugars onto hydroxylated anthrapyran aglycones. nih.gov However, these reactions can be challenging, sometimes leading to low conversion or the formation of undesired positional isomers. nih.gov The use of innovative stereodivergent Heck strategies and palladium-catalyzed SN2'-like opening of furan-benzyne cycloadducts has been investigated to overcome these challenges and achieve stereospecific C-glycoside formation. univ-lemans.fruniv-nantes.fracs.org

Key synthetic intermediates in the total synthesis of this compound and its aglycones include juglone and various substituted dienes. univ-lemans.franr.fruniv-lemans.fr The construction of the B-ring of the pluramycinone skeleton is often achieved through a Diels-Alder cycloaddition involving these components. univ-lemans.franr.fruniv-lemans.fr

Other crucial chemical transformations include:

Oxidation steps: Used to functionalize the tetracyclic skeleton, particularly to implant the flavone (B191248) unit. univ-lemans.fracs.org These steps require mild conditions to maintain functional group tolerance, especially when dealing with the sensitive C-glycoside moieties. acs.org

Cross-coupling reactions: Such as Stille cross-coupling, have been employed to elaborate substituted dienes that are subsequently used in Diels-Alder reactions. acs.orgcolumbia.edu Carbonylative cross-coupling has also been used to introduce acetylenic ketones onto tricyclic cores. jst.go.jpnih.gov

Mitsunobu etherification: Utilized for the union of hydroquinone (B1673460) and glycosyl furan precursors. nih.gov

O→C-glycoside rearrangement: A strategy pioneered by Suzuki, used for the stereoselective introduction of the vancosaminyl moiety, aiming for the requisite α-anomer under kinetically-controlled conditions. nih.govnih.gov

Silicon tethers: Employed as disposable regiocontrol elements in intramolecular Diels-Alder reactions between substituted naphthynes and glycosyl furans. nih.govnih.govresearchgate.net

Semisynthesis and Derivatization of this compound

Semisynthesis and derivatization studies of this compound are crucial for exploring its structure-activity relationships (SAR) and potentially developing analogs with improved pharmacological properties. nih.govnih.gov

Modifications of this compound can target both its sugar moieties and the angucycline core. nih.govresearchgate.net

Modification of Sugar Moieties: The two amino sugars, D-angolosamine and N,N-dimethyl-L-vancosamine, attached via C-glycosidic linkages, are vital for this compound's biological activity, particularly its DNA intercalation and sequence selectivity. nih.govclockss.orgnih.gov Modifications to these sugar moieties can significantly influence pharmacological activities. nih.gov Enzymatic approaches using glycosyltransferase (GT) enzymes, such as Kid7 and Kid21 identified in the this compound biosynthetic gene cluster, offer a pathway for altering these glycosylated compounds. nih.govvulcanchem.com These C-glycosyltransferases show strong selectivity for sugar moieties and regiospecifically attach them to different carbon atoms in the angucycline ring. nih.gov

Modification of Angucycline Core: The angucycline core, a 4H-anthra[1,2-b]pyran-4,7,12-trione structure, can also be modified to generate new derivatives. univ-lemans.fruniv-lemans.frresearchgate.net The structure of the this compound angucycline core is similar to hedamycin (B78663), differing primarily in the C2 substituent (a 2-butenyl residue in this compound versus a bisepoxide group in hedamycin). nih.gov Synthetic modifications can involve introducing functional groups (e.g., methyl, hydroxyl) to the aglycone core or altering the side chain at C1. univ-lemans.fruniv-lemans.fr Such modifications are explored to enhance bioactivity, improve water solubility, or increase cell membrane-penetrating ability. researchgate.net

Development of New Synthetic Methodologies for this compound Derivatives

The intricate architecture of this compound presents significant challenges for its chemical synthesis, particularly due to its unusual C-glycosylated residues wikipedia.org. Despite these complexities, substantial progress has been made in developing novel synthetic methodologies for this compound and its derivatives, aiming to facilitate the creation of analogs for SAR studies and future drug optimization nih.govnih.gov.

A major focus has been the total synthesis of this compound and its aglycone, kidamycinone. The "KidamySyn" project, for instance, has aimed to achieve the first total synthesis of this compound through a convergent strategy. This approach emphasizes the initial synthesis of kidamycinone, utilizing a key Diels-Alder reaction between juglone and a suitable diene nih.govguidetopharmacology.org. This convergent fragment-assembly strategy (A + DC = ABCD tetracycle) is designed for efficient transposition to the synthesis of various pluramycin-related analogs nih.gov.

Beyond the aglycone, the total synthesis of isothis compound, an acid-transformed derivative of this compound, represents a significant achievement. This marked the first total synthesis of a bis-C-aryl glycoside natural product within the pluramycin family. This synthesis notably incorporated the use of a silicon tether as a disposable regiocontrol element in an intramolecular Diels-Alder reaction between a substituted naphthyne and a glycosyl furan, followed by an O→C-glycoside rearrangement nih.gov. Other synthetic routes to the this compound aglycone have also been reported, including methods involving biomimetic Claisen condensation and modified Kumada coupling nih.gov.

Glycal derivatives have emerged as versatile synthetic intermediates for constructing aryl C-glycoside bonds nih.gov. Research has investigated approaches involving the addition of lithiated glycals to quinone derivatives, following a "reverse polarity" strategy for this compound synthesis nih.gov. Furthermore, the development of new asymmetric synthetic sequences for 3-aminoglycals, utilizing ring-closing metathesis of vinyl ethers, is underway to provide precursors for glycosylated antibiotics like this compound nih.gov. Novel methodologies for C-aryl glycoside synthesis, such as [4+2] cycloadditions between benzynes and glycosyl-substituted furans, and an SN2' ring opening reaction of benzyne/furan cycloadducts with sugar nucleophiles, have also been described with potential applications in this compound synthesis labsolu.cawikipedia.org.

Structure-Activity Relationship (SAR) Studies of Synthetic and Semisynthetic this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound and its analogs influence their biological activities. These studies are essential for the rational design and optimization of new therapeutic agents nih.gov. This compound, like other pluramycins, exerts its biological effects primarily through intercalation with DNA, positioning its sugar moieties within the minor groove and directly alkylating guanine (B1146940) in the major groove in a sequence-specific manner wikipedia.orgscripps.edu.

The development of synthetic and semisynthetic derivatives of this compound is actively pursued due to its interesting biological profile wikipedia.org. Aglycone compounds and mono-C-glycosylated intermediates obtained from biosynthetic studies are valuable substrates for the generation of new synthetic derivatives for future SAR investigations wikipedia.org.

Impact of Structural Modifications on Molecular Interactions

The core structure of this compound is a 4H-anthra[1,2-b]pyran-4,7,12-trione, featuring two C-glycosidically linked amino sugars: D-angolosamine at C8 and N,N-dimethyl-L-vancosamine at C10. Additional substituents include a 2-butenyl residue at C1, a methyl group at C5, and a hydroxyl group at C11 nih.govguidetopharmacology.org. These structural features are critical for its molecular interactions, particularly with DNA.

Comparative SAR studies with hedamycin, another pluramycin family member, highlight the impact of specific structural differences on biological activity. While both this compound and hedamycin share similar angucycline cores and C-glycoside attachments of anglosamine at C8 and N,N-dimethylvancosamine at C10, they differ at the C2 position. This compound possesses an olefinic residue at C2, whereas hedamycin has a bisepoxide group scripps.edu. This seemingly minor structural variation leads to distinct bioactivities: hedamycin exhibits broader DNA alkylation activity, while this compound demonstrates selective cytotoxicity. This suggests that the C2 substituent is a significant determinant of the compound's interaction profile and subsequent biological effects.

Elucidation of Structural Determinants for Specific Molecular Activities

All three methyltransferases (Kid4, Kid9, and Kid24) within the this compound biosynthetic gene cluster are involved in the biosynthesis of these critical amino-deoxyhexoses, N,N-dimethylvancosamine and anglosamine wikipedia.org. This highlights the importance of precise enzymatic modifications in shaping the final biologically active structure.

The selectivity of pluramycin family compounds, including this compound, has been shown to correlate directly with the pattern of sugar substitution at the C5, C8, and C10 positions scripps.edu. This observation has driven the development of stereo- and regio-selective glycosylated synthetic derivatives, allowing researchers to probe the precise contribution of each sugar moiety and its attachment point to the compound's activity scripps.edu. The presence of the 2-butenyl residue at C1, along with the methyl group at C5 and the hydroxyl group at C11, further defines the unique structural features of this compound that contribute to its specific molecular activities nih.govguidetopharmacology.org.

Preclinical Biological Research on Kidamycin and Analogs

In Vitro Cellular Activity

Studies on Kidamycin's in vitro cellular activity have revealed its potent effects across various cell lines, highlighting its cytotoxic and antimicrobial potential.

This compound (B1673636) exhibits significant cytotoxicity against a range of cancer cell lines. It has demonstrated activity against various tumors nih.gov. Notably, this compound and its photoactivated derivative, photothis compound, show selective activity against the triple-negative human breast cancer cell line MDA-MB-231 nih.gov. Photothis compound has been shown to considerably inhibit the growth of both MCF7 (human breast cancer) and MDA-MB-231 cells, with distinct half-maximal inhibitory concentration (IC50) values nih.govchem960.com. Furthermore, this compound has displayed cytotoxic effects against leukemia L-1210 and Ehrlich ascites tumors in in vitro settings acs.orgnih.gov.

Table 1: In Vitro Cytotoxicity of this compound and Photothis compound Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Photothis compoundMCF73.51 nih.govchem960.com
Photothis compoundMDA-MB-2310.66 nih.govchem960.com
This compoundL-1210Cytotoxic acs.orgnih.gov
This compoundEhrlich AscitesCytotoxic acs.orgnih.gov

As an anthracycline antibiotic, this compound demonstrates significant effects on bacterial growth, particularly against Gram-positive bacteria wikipedia.org. The pluramycin family of antibiotics, to which this compound belongs, is recognized for its broad-spectrum antibacterial properties nih.govmdpi.com. Mechanistic investigations into related compounds and this compound itself suggest that its antibacterial action involves interaction with DNA. Specifically, acetyl this compound has been shown to strongly bind to DNA in vitro, leading to an increase in the DNA melting temperature and a decrease in its buoyant density. This suggests that acetyl this compound stabilizes the links between complementary DNA strands through binding nih.gov. Additionally, acetyl this compound has been observed to cause single-strand scission of DNA in an alkaline sucrose (B13894) density gradient solution nih.gov. The identification of Streptomyces strains that produce compounds, including this compound, which trigger DNA damage, further supports this mechanism mdpi.com.

The molecular mechanisms underlying this compound's cellular responses primarily involve its interaction with DNA. Acetyl this compound, a derivative, has been shown to bind strongly to DNA, inducing single-strand scission nih.gov. This DNA interaction is a critical aspect of its mechanism of action, similar to other antitumor agents that intercalate into the DNA helix . Such intercalation can disrupt essential cellular processes like DNA replication and transcription, which are vital for cell division . The induction of DNA strand breaks and chromosome aberrations by compounds with similar mechanisms typically leads to cell cycle arrest and programmed cell death (apoptosis) . The biological activity of pluramycin natural products, including this compound, is closely linked to the diverse substituents at their C2 position, influencing their interactions at a molecular level researchgate.net.

Preclinical In Vivo Studies in Non-Human Models

Beyond in vitro observations, this compound has demonstrated significant antitumor activity in various preclinical in vivo animal models.

This compound has shown remarkable efficacy in several experimental animal tumor models. It was notably effective against Ehrlich ascites carcinoma wikipedia.orgjst.go.jp. In studies involving Sarcoma-180, this compound yielded favorable and characteristic results; at a dose of 7 mg/kg, 4 out of 10 treated mice survived without tumors jst.go.jp. This compound also proved effective against NF-sarcoma and Yoshida sarcoma wikipedia.orgjst.go.jp. While its effect on leukemia SN-36 was not considered excellent, a slight efficacy was observed against leukemia L1210 jst.go.jp. These findings underscore this compound's potential as an antitumor agent in a living system.

Table 2: Antitumor Activity of this compound in Preclinical Animal Models

Tumor ModelObserved EffectReference
Ehrlich Ascites CarcinomaRemarkably effective wikipedia.orgjst.go.jp
Sarcoma-180Good and characteristic result; 4/10 mice survived tumor-free at 7 mg/kg wikipedia.orgjst.go.jp
NF-sarcomaEffective wikipedia.orgjst.go.jp
Yoshida SarcomaEffective wikipedia.orgjst.go.jp
Leukemia SN-36Not excellent jst.go.jp
Leukemia L1210Slight efficacy jst.go.jp

While detailed in vivo mechanistic investigations of this compound's efficacy are less explicitly described in the provided literature compared to in vitro studies, the observed antitumor activity in animal models is presumed to stem from the molecular mechanisms identified in cellular assays. The ability of this compound to bind to and damage DNA, induce DNA strand scission, and subsequently lead to cell cycle arrest and apoptosis in vitro nih.gov is considered the fundamental basis for its observed tumor reduction and survival benefits in animal models jst.go.jp. These cellular-level disruptions are likely the primary drivers of its in vivo antitumor effects.

Comparative Biological Activity within the Pluramycin Family

The pluramycin family comprises a significant group of angucycline antibiotics, primarily derived from actinomycetes, characterized by their tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione aromatic core and C-glycoside moieties nih.govnih.gov. These natural products are recognized for their potent biological activities, notably encompassing both anticancer and antibacterial properties nih.govnih.gov. Their mechanism of action largely involves the inhibition of nucleic acid synthesis through direct interaction with DNA nih.gov.

This compound, an early identified member of the pluramycin family, exhibits a compelling biological profile. It demonstrates activity against Gram-positive bacteria and significant anticancer effects against various tumor models, including Ehrlich ascites carcinoma, leukemia L1210, sarcoma-180, NF-sarcoma, and Yoshida sarcoma. Furthermore, this compound, along with its derivative photothis compound, has shown selective activity against the triple-negative breast cancer cell line MDA-MB-231.

The diverse biological activities observed across the pluramycin family are intricately linked to their shared mechanism of DNA interaction. Pluramycins typically intercalate into the DNA helix, positioning their carbohydrate residues within both the major and minor grooves. This interaction is stabilized by hydrogen bonds between the protonated dimethylamino groups of the sugar moieties and the DNA strand. Compounds within this family that possess epoxide functionalities can subsequently alkylate the N7 position of a guanine (B1146940) residue, leading to the formation of a cationic lesion in the DNA. This alkylation is sequence-dependent, with different pluramycin analogs exhibiting distinct sequence preferences.

Detailed Research Findings and Comparative Activity

Comparative studies highlight variations in the spectrum and potency of biological activity among pluramycin family members.

Antitumor Activity: Pluramycin A demonstrates potent antitumor activity against various cancer cell lines, inhibiting protein and nucleic acid synthesis. Neopluramycin, another member, also exhibits significant antitumor properties, inhibiting nucleic acid synthesis by intercalating DNA and inducing apoptosis in cancer cells. It has been shown to inhibit the growth of leukemia L-1210 in mice and Yoshida rat sarcoma cells in tissue culture. Altromycin B has demonstrated in vivo activity against P388 leukemia, colon cancer, lung cancer, and ovarian cancer.

Specific cytotoxicity data for photothis compound, a derivative closely related to this compound, has been reported for human breast cancer cell lines. Photothis compound considerably inhibited the growth of MCF7 and MDA-MB-231 cells with IC50 values of 3.51 µM and 0.66 µM, respectively. While this compound itself also shows selective activity on MDA-MB-231, specific IC50 values for this compound were not detailed in the provided search results in direct comparison.

Antimicrobial Activity: this compound is active against Gram-positive bacteria. Similarly, Pluramycin A exhibits significant antibacterial effects. Neopluramycin inhibits the growth of Gram-positive bacteria. Altromycin B also shows selective antibacterial activity against Gram-positive bacteria.

DNA Sequence Selectivity: The sequence-specific DNA alkylation varies among pluramycins due to structural differences, particularly in their glycoside substituents. Pluramycin A shows higher selectivity towards 5'-(C/T)G sequences. Hedamycin-like analogs, including hedamycin (B78663) (PubChem CID: 98033), prefer 5'TG and 5'CG sequences. In contrast, altromycin B-like analogs preferentially alkylate 5'AG sequences.

The diverse substituents at the C2 position of pluramycin natural products are closely related to their biological activity nih.gov. Modifications in the sugar moieties are also crucial factors determining their pharmacological activities.

Data Tables

Table 1: General Biological Activities of Key Pluramycin Family Members

CompoundAntitumor ActivityAntimicrobial Activity
This compoundYesYes (Gram-positive)
Pluramycin AYesYes
NeopluramycinYesYes (Gram-positive)
HedamycinYesYes
Altromycin BYesYes (Gram-positive)
Rubiflavin (B1680192)Yes (Cytotoxic) nih.govNot specified

Table 2: Comparative Cytotoxicity of Photothis compound on Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)
Photothis compoundMCF73.51
Photothis compoundMDA-MB-2310.66

Analytical and Research Methodologies in Kidamycin Studies

Isolation and Purification Techniques

The isolation and purification of Kidamycin (B1673636) and its related compounds typically begin with crude extracts from microbial cultures, followed by a series of chromatographic and spectroscopic steps to achieve high purity.

Chromatographic techniques are fundamental in separating this compound from complex fermentation broths. Initial steps often involve solvent extraction of the culture broth, typically with ethyl acetate (B1210297), followed by various forms of column chromatography nih.govfrontiersin.orgfrontiersin.org.

Reversed-phase C18 vacuum column chromatography is commonly employed for initial fractionation of crude extracts. For instance, a crude extract from a ∆Kid21 mutant (7.3g) was fractionated using a stepwise methanol (B129727) (MeOH):water (H₂O) solvent system (20:80 to 100:0) nih.govfrontiersin.org. Medium-pressure chromatography (MPLC) systems, such as CombiFlash RF with Redisep RF C18 reverse-phase columns, are utilized for further fractionation under stepwise gradient elution with MeOH-H₂O (e.g., from 20:80 to 100:0) nih.govfrontiersin.orgfrontiersin.org.

High-Performance Liquid Chromatography (HPLC) and semipreparative HPLC are critical for the final purification of this compound and its derivatives. HPLC is used for both analytical purposes, such as comparative analysis of crude fermentation extracts to monitor this compound production, and for preparative isolation nih.govfrontiersin.orgfrontiersin.org. Semipreparative HPLC, often employing Waters Atlantis T3 C18 columns (10 × 250 mm, 5 μm), is used with gradient or isocratic solvent systems. For example, a separated fraction (26.0 mg) containing compound 7 (N,N-dimethylvancosamine glycosylated kidamycinone) was subjected to semipreparative HPLC using a gradient of 30% acetonitrile (B52724) (CH₃CN)-H₂O (0.05% TFA) to 100% CH₃CN over 20 minutes to yield purified compounds nih.gov. Another example details the use of 45% MeOH-H₂O (0.05% TFA) as an isocratic system for separating fractions containing compound 7 nih.gov. Similarly, semipreparative HPLC with a gradient solvent system (80–100% CH₃CN-H₂O with 0.05% TFA) has been used to purify this compound-related compounds frontiersin.org.

Early methods for this compound purification also involved solvent extraction followed by chromatography on silicic acid scispace.com. Paper chromatography has also been historically used, with this compound exhibiting specific Rf values in different solvent systems (e.g., Acetonitrile: 0.14; n-Butyl acetate-dibutyl ether (3:1): 0.71; n-Butanol-methanol-water (4:1:2): 0.68) wdh.ac.id.

The following table summarizes typical chromatographic conditions used for this compound and its derivatives:

Chromatography TypeColumn/SystemSolvent System (Mobile Phase)Flow RateDetectionApplicationReference
Vacuum Column ChromatographyReversed-phase C18Stepwise MeOH:H₂O (20:80 to 100:0)--Initial fractionation of crude extract nih.govfrontiersin.org
MPLCCombiFlash RF, Redisep RF C18Stepwise MeOH-H₂O (e.g., 20:80 to 100:0)--Further fractionation nih.govfrontiersin.orgfrontiersin.org
Semipreparative HPLCWaters Atlantis T3 C18 (10 × 250 mm, 5 μm)30% CH₃CN-H₂O (0.05% TFA) to 100% CH₃CN (gradient over 20 min)3 ml/min-Purification of compound 7 nih.gov
Semipreparative HPLCWaters Atlantis T3 C18 (10 × 250 mm, 5 μm)45% MeOH-H₂O (0.05% TFA) (isocratic over 20 min)3 ml/minUV 254 nmPurification of compound 7 nih.gov
Semipreparative HPLCWaters Atlantis T3 C18 (10 × 250 mm, 5 μm)80–100% CH₃CN-H₂O (0.05% TFA) (gradient over 20 min)3 mL/min-Purification of this compound-related compounds frontiersin.org
Paper Chromatography (PC)Toyo No. 50Acetonitrile (A), n-Butyl acetate-dibutyl ether (3:1) (B), n-Butanol-methanol-water (4:1:2) (C)Ascending development-Characterization (Rf values) wdh.ac.id

Mass spectrometry (MS) is indispensable for the identification, characterization, and quantification of this compound and its derivatives, often coupled with liquid chromatography for separation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used for analyzing crude extracts and purified fractions. Samples are typically dissolved in methanol and analyzed using systems like a Thermo U3000-LTQ XL ion trap mass spectrometer equipped with an electrospray ionization (ESI) mass source nih.govfrontiersin.orgfrontiersin.org. Chromatographic separation prior to MS is achieved using columns such as Waters HSS T3 C18 (2.1 × 150 mm; 2.5 μm) with mobile phases containing 0.1% formic acid in water and acetonitrile, employing gradient elution (e.g., 5–100% acetonitrile over 15 minutes) nih.govfrontiersin.orgfrontiersin.org. The MS/MS system is usually operated in ESI mode with specific parameters, including spray needle voltage (+5 kV), ion transfer capillary temperature (275°C), and nitrogen sheath/auxiliary gas settings nih.gov.

UPLC-QTOF-MS/MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) is a powerful tool for metabolomics profiling and the identification of this compound and its related aromatic polyketides, such as cosmomycin and hedamycin (B78663) nih.govnih.govresearchgate.netresearchgate.net. This high-resolution technique allows for accurate mass measurements and detailed fragmentation patterns, aiding in the identification of known compounds and the discovery of potentially novel ones nih.govnih.govresearchgate.netresearchgate.net. For instance, UPLC-MS/MS analysis of crude extracts from Streptomyces strains has been performed on systems like an Acquity UPLC I-Class System coupled with a Xevo G2-XS QTOF Mass Spectrometer nih.gov. Separation is achieved on ACQUITY UPLC BEH C18 columns (2.1 × 100 mm, 1.7 µm) using a binary mobile phase system of water/formic acid and acetonitrile nih.gov.

MS analysis is crucial for confirming the molecular ions of this compound and its intermediates. For example, compound 7 (N,N-dimethylvancosamine glycosylated compound) shows a molecular ion at m/z 532 [M + H]⁺, and this compound (compound 1) shows a molecular ion at m/z 689 [M + H]⁺ in LC-MS analysis nih.gov. MS/MS fragmentation profiles further confirm structural features, such as the loss of the N,N-dimethylvancosamine moiety (171 Da) from compound 7 nih.gov.

The table below provides details on mass spectrometry parameters used in this compound studies:

TechniqueInstrumentColumnMobile PhaseFlow RateIon SourceOperating ParametersApplicationReference
LC-MS/MSThermo U3000-LTQ XL ion trap MSWaters HSS T3 C18 (2.1 × 150 mm; 2.5 μm)A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile (gradient 5–100% B over 15 min)0.3 ml/minESISpray voltage: +5 kV; Capillary temp: 275°C; Sheath gas: 35; Auxiliary gas: 5Analysis of crude extracts, identification of compounds nih.govfrontiersin.orgfrontiersin.org
UPLC-QTOF-MS/MSAcquity UPLC I-Class System with Xevo G2-XS QTOF MSACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)A: 99.9% water/0.1% formic acid; B: 100% acetonitrile-ESI-Metabolomics profiling, identification of this compound and derivatives nih.govnih.govresearchgate.netresearchgate.net

Structural Elucidation Techniques

Once isolated and purified, the precise chemical structure of this compound and its derivatives is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the comprehensive structural elucidation of this compound and its analogues. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely performed.

For this compound and its aglycones, 1D NMR (¹H and ¹³C NMR) provides initial insights into the number and types of protons and carbons present nih.govfrontiersin.org. More detailed structural information, including connectivity and spatial relationships, is obtained from 2D NMR experiments. These include:

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons, allowing for the assignment of CH, CH₂, and CH₃ groups nih.gov.

COSY (Correlation Spectroscopy): Reveals proton-proton couplings through bonds, indicating adjacent protons in a spin system nih.gov.

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons across two or three bonds, which is crucial for establishing quaternary carbons and connecting different fragments of the molecule nih.gov.

The structures of purified compounds, including this compound and its biosynthetic intermediates like N,N-dimethylvancosamine glycosylated kidamycinone (compound 7), are determined based on a comprehensive analysis of their ¹H and ¹³C NMR data, often compared with previously reported data for known compounds nih.govfrontiersin.org. Exhaustive 1D and 2D NMR analyses have been used to characterize newly isolated rubiflavin (B1680192) G and photoactivated compounds related to this compound researchgate.net.

X-ray crystallography provides the definitive three-dimensional structure of crystalline compounds, including the absolute configuration. While direct mention of this compound's X-ray crystal structure in the provided snippets is limited, it is a standard technique for elucidating the structures and stereochemistry of complex natural products, particularly those belonging to the pluramycin family to which this compound belongs researchgate.net. For example, single-crystal X-ray diffraction is mentioned as a technique used, alongside NMR and MS, to elucidate the structures and stereochemistry of pluramycin-class compounds researchgate.net. The aglycone of this compound, kidamycinone, is structurally related to other anthraquinone-γ-pyrones whose structures have been elucidated by X-ray crystallography.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect chromophores present in this compound and its derivatives, providing information about the electronic transitions within the molecule. Metabolomics profiling often involves HPLC-UV/Vis detection to identify compounds based on their characteristic UV absorption patterns nih.govnih.govresearchgate.net. For instance, UPLC-UV-MS/MS chromatograms of Streptomyces extracts showed a series of spectrally similar compounds with a characteristic maximum UV absorption at about 497 nm, indicative of the anthracycline chromophore present in this compound nih.gov.

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by detecting characteristic vibrational frequencies. While not explicitly detailed for this compound in the provided snippets, IR absorption spectra were historically used to differentiate this compound from related compounds like iyomycin Bt upon its initial discovery scispace.com. This technique helps confirm the presence of key functional groups such as hydroxyls, carbonyls, and aromatic rings, which are characteristic of the angucycline core and sugar moieties of this compound.

Genomic and Proteomic Analysis

Genomic and proteomic analyses provide fundamental insights into the genetic blueprint and functional proteins governing this compound biosynthesis. These studies are essential for identifying biosynthetic gene clusters (BGCs) and understanding the roles of individual enzymes.

Whole Genome Sequencing and Bioinformatics Tools (e.g., antiSMASH)

Whole genome sequencing (WGS) has been instrumental in mapping the genetic landscape of this compound-producing strains. The genomic DNA of Streptomyces sp. W2061, the primary producer of this compound, has been sequenced using advanced platforms such as the PacBio RSⅡ sequencer. The raw sequencing data were subsequently assembled utilizing bioinformatics tools like SMRT Analysis (v2.3.0 HGAP.2). wikipedia.orgnih.gov

Further analysis of the assembled genome was performed using specialized BGC prediction software, including the BGC New Genome Annotation System (Newgas, Genotech, Korea) and antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). wikipedia.orgnih.gov This bioinformatics approach successfully identified a putative this compound BGC (designated kid) within Streptomyces sp. W2061. nih.gov The kid cluster, approximately 60 kilobases (kb) in size, contains 59 predicted open reading frames (ORFs) and exhibits an 87% similarity in content and organization to the known hedamycin BGC found in Streptomyces griseoruber. nih.gov The kid BGC encompasses genes encoding enzymes responsible for the core polyketide backbone (Kid12–20), nucleotidyl-activated aminosugar moieties (Kid4-9 and Kid21-28), and two crucial glycosyltransferases (Kid7 and Kid21). wikipedia.org The whole genome sequencing data for the this compound biosynthetic gene cluster from Streptomyces sp. W2061 are publicly accessible in the GenBank database under accession number ON993775. nih.gov

Gene Inactivation and Heterologous Expression Studies

Gene inactivation studies have been pivotal in elucidating the specific functions of genes within the this compound biosynthetic pathway. These experiments typically involve replacing a target gene region with a resistance marker, such as a kanamycin (B1662678) resistance gene, via homologous recombination. wikipedia.orgnih.gov

Key findings from gene inactivation studies include:

Kid19 Inactivation : Disruption of the kid19 gene, which encodes a ketosynthase of type II polyketide synthase (PKS), confirmed its essential role in the biosynthesis of the angucycline core structure of this compound and the related compound rubiflavinone C-1. Mutants lacking a functional kid19 gene failed to produce detectable levels of Kidamycins or rubiflavinone C-1. wikipedia.orgnih.gov

Glycosyltransferase Inactivation (Kid7 and Kid21) : Inactivation of the glycosyltransferase-coding genes, kid7 and kid21, revealed the sequential nature of the C-glycosylation steps in this compound biosynthesis. Kid7 was found to attach N,N-dimethylvancosamine to the C10 position of the angucycline aglycone, followed by Kid21 transferring an angolosamine moiety to the C8 position of the C10-glycosylated angucycline. wikipedia.orgnih.govnih.gov The absence of Kidamycins and the accumulation of new intermediate peaks in the ΔKid21 mutant further supported this sequential mechanism. wikipedia.org

Dual Acyltransferase System (Kid13) : Studies involving the inactivation of the type I PKS gene kid13 demonstrated its involvement in the production of the aglycone side chain moiety, specifically highlighting a dual acyltransferase system shared in the biosynthesis of kidamycinone (an aglycone of this compound) and rubiflavinone C-1. nih.govnih.gov

Heterologous expression serves as a powerful strategy for both deciphering biosynthetic pathways and discovering novel chemical compounds. nih.gov Recombinant Streptomyces albus J1074 has been utilized as a host strain for heterologous expression studies related to this compound biosynthesis. nih.govnih.gov For instance, in-frame deletion and site-directed mutagenesis of acyltransferase (AT) domains within the loading module (Kid13) were successfully performed in the heterologous S. albus (Kidm2) chromosome to investigate their roles in producing the anthrapyran aglycone. nih.gov

Enzymatic Assays for Characterizing Biosynthetic Enzymes

Enzymatic assays are critical biochemical methods used to quantify the activity of enzymes and characterize their kinetic properties, providing insights into their catalytic mechanisms. While the provided research findings primarily describe the functional elucidation of this compound biosynthetic enzymes through genetic inactivation studies, these genetic approaches lay the groundwork for, or complement, direct enzymatic assays. For example, the sequential glycosylation steps catalyzed by Kid7 and Kid21 were revealed through gene inactivation, demonstrating their specific roles in attaching sugar moieties to the angucycline core. wikipedia.orgnih.govnih.gov This functional characterization is a crucial step towards designing and performing in vitro enzymatic assays to further detail the precise catalytic activities, substrate specificities, and kinetic parameters of these enzymes.

Molecular Biology and Genetic Engineering Techniques

Molecular biology and genetic engineering techniques are fundamental for manipulating the genomes of producing organisms to understand, optimize, or alter natural product biosynthesis.

Gene Knockout and Recombinant Strain Construction

Gene knockout is a widely employed technique to investigate gene function by disrupting specific genes. In this compound research, gene knockout recombinants were generated using homologous recombination, where the target gene region on the chromosome was precisely replaced with a selectable marker, typically a kanamycin resistance gene. wikipedia.orgnih.gov This resistance cassette is often prepared by digestion from plasmids like pFD-NEO-S. wikipedia.orgnih.gov To facilitate homologous recombination, two DNA fragments homologous to the regions flanking the target gene are amplified and then ligated with a suitable plasmid vector, such as pKC1139. wikipedia.orgnih.govnih.gov

The success of gene inactivation is confirmed through molecular methods like Polymerase Chain Reaction (PCR) genotyping, which verifies the insertion of the resistance cassette and the successful double-crossover recombination event. wikipedia.orgnih.gov For instance, the inactivation of kid19 and kid21 genes was confirmed via PCR. wikipedia.org Beyond traditional homologous recombination, advanced gene editing systems like the pCRISPomyces-2 system have also been employed, for example, in the deletion of the AT1-1 domain in Streptomyces sp. W2061. nih.gov These techniques enable the construction of various recombinant strains with modified biosynthetic capabilities, allowing for the study of pathway intermediates or the generation of novel this compound analogs.

Plasmid Construction and Conjugation Methods

Plasmid construction is a cornerstone of genetic engineering, enabling the creation of custom DNA molecules for gene manipulation and expression. In this compound studies, plasmids like pKC1139 have been utilized as vectors for constructing gene replacement constructs. wikipedia.orgnih.govnih.gov The kanamycin resistance gene, often sourced from plasmids such as pFD-NEO-S, serves as a crucial selectable marker within these constructs. nih.govnih.gov For the cloning and amplification of these recombinant plasmids, Escherichia coli DH5α is commonly employed as a host strain. nih.gov

Once constructed, these plasmids are introduced into the this compound-producing Streptomyces sp. W2061 strain through conjugation. wikipedia.orgnih.govnih.gov Conjugation is a natural bacterial process involving direct cell-to-cell contact, facilitating the horizontal transfer of genetic material, including plasmids, from a donor bacterium (e.g., E. coli ET12567/pUZ8002) to a recipient bacterium (Streptomyces sp. W2061). wikipedia.orgnih.govnih.gov Following conjugation, exoconjugants (recipient cells that have received the plasmid) are selected based on their acquired antibiotic resistance, typically to kanamycin and apramycin, and further confirmed by PCR genotyping. nih.govnih.gov This efficient method of DNA transfer is vital for introducing engineered genetic constructs into Streptomyces strains for functional studies and pathway engineering.

Future Directions in Kidamycin Research

Deeper Elucidation of Complex Biosynthetic Pathways

A fundamental area of ongoing research is the complete elucidation of the kidamycin (B1673636) biosynthetic pathway. Kidamycins are part of the pluramycin family of antitumor antibiotics, characterized by a di-C-glycosylated angucycline core. frontiersin.org The synthesis of these complex structures, particularly the unusual C-glycosylated residues, presents a significant challenge. frontiersin.orgnih.govnih.gov

Recent studies have successfully identified and characterized the biosynthetic gene cluster (BGC) for this compound in Streptomyces sp. W2061. frontiersin.orgnih.gov This kid BGC contains genes encoding enzymes responsible for the biosynthesis of the polyketide backbone (Kid12–20), the nucleotidyl-activated aminosugar moieties (Kid4-9 and Kid21-28), and two crucial glycosyltransferases (GTs), Kid7 and Kid21. frontiersin.orgnih.gov

Gene inactivation studies have revealed a sequential process for the di-C-glycosylation. frontiersin.orgnih.gov Kid7 first attaches an N,N-dimethylvancosamine moiety to the C10 position of the angucycline aglycone. frontiersin.orgnih.govnih.gov Subsequently, Kid21 transfers an anglosamine moiety to the C8 position of the C10-glycosylated intermediate. frontiersin.orgnih.govnih.gov This was the first report to detail the sequential biosynthetic steps of the unique C-glycosylated amino-deoxyhexoses in this compound. nih.gov

Further investigations have also confirmed the involvement of three methyltransferases (Kid4, Kid9, and Kid24) in the biosynthesis of the aminosugars N,N-dimethylvancosamine and anglosamine. frontiersin.orgnih.govnih.gov Specifically, Kid4 and Kid9 are involved in N,N-dimethylvancosamine biosynthesis, while Kid24 participates in the anglosamine biosynthetic pathway. frontiersin.orgnih.gov

Future research will likely focus on the precise mechanisms and substrate specificities of each enzyme in the pathway. A deeper understanding of these enzymatic steps could pave the way for chemoenzymatic synthesis approaches and the generation of novel this compound analogs. nih.gov The aglycone and mono-C-glycosylated compounds produced during these studies are valuable substrates for the development of such synthetic derivatives. frontiersin.orgnih.govnih.gov

Gene/EnzymeProposed Function in this compound Biosynthesis
Kid12–20 Biosynthesis of the core polyketide backbone. frontiersin.orgnih.gov
Kid4-9, Kid21-28 Biosynthesis of nucleotidyl-activated aminosugar moieties. frontiersin.orgnih.gov
Kid7 A C-glycosyltransferase that attaches N,N-dimethylvancosamine to the C10 position of the aglycone. frontiersin.orgnih.govnih.gov
Kid21 A C-glycosyltransferase that transfers an anglosamine moiety to the C8 position of the C10-glycosylated intermediate. frontiersin.orgnih.govnih.gov
Kid4, Kid9 Methyltransferases involved in N,N-dimethylvancosamine biosynthesis. frontiersin.orgnih.govnih.gov
Kid24 A methyltransferase involved in anglosamine biosynthesis. frontiersin.orgnih.govnih.gov

Development of Novel and Efficient Synthetic Strategies for this compound and its Analogs

To date, a total synthesis of this compound has not been reported. univ-lemans.fr The complex architecture, featuring a tetracyclic core and two stereochemically rich C-glycosidic linkages, presents a formidable synthetic challenge. frontiersin.orguniv-lemans.fr Current research is actively pursuing strategies to overcome these hurdles.

One of the most critical aspects of a total synthesis is the stereoselective formation of the two C-glycosidic bonds between the tetracyclic aromatic core and the amino sugars, anglosamine and N,N-dimethylvancosamine. univ-lemans.fr Researchers are investigating novel strategies to control the anomeric configuration of these linkages, aiming for an alpha configuration for one sugar and a beta for the other, as seen in the natural product. univ-lemans.fr

Exploratory studies have focused on the regioselective introduction of these aminosugars as C-arylglycosides onto hydroxylated anthrapyran aglycones. acs.org For instance, a 9,11-dihydroxylated anthrapyran has been shown to undergo sequential glycosylations to yield a bis-C-glycoside with the correct C-glycoside pattern of this compound. acs.org The development of a convergent approach for the elaboration of the tetracyclic core has also been a focus, with strategies like the Diels-Alder reaction being validated for the construction of key ring systems. univ-lemans.fr

The ultimate goal is to develop a concise and efficient synthetic route that not only provides access to this compound itself but also allows for the flexible synthesis of a wide range of analogs for structure-activity relationship (SAR) studies. acs.org

Engineering of Microbial Strains for Improved Production or Chemoenzymatic Synthesis

The natural production of this compound by Streptomyces species is often low, hindering its further development. wikipedia.org Metabolic and genetic engineering of the producing strains offers a promising avenue to enhance the yield of this compound and its precursors. Advances in recombinant DNA technology allow for the targeted modification of microbial strains by adding or deleting specific genes. springernature.com

A key strategy involves the overexpression of positive regulatory genes or the knockout of competing pathways to channel metabolic flux towards this compound biosynthesis. Understanding the intricate regulatory networks that govern the expression of the kid biosynthetic gene cluster is paramount for successful strain engineering.

Furthermore, engineered microbial strains can be utilized in chemoenzymatic synthesis. This approach combines the efficiency of microbial fermentation to produce key intermediates with the precision of chemical synthesis to complete the final product or introduce novel functionalities. For example, mutant strains of Streptomyces sp. W2061 that accumulate specific aglycones or mono-glycosylated intermediates could serve as starting materials for the chemical attachment of diverse sugar moieties. frontiersin.orgnih.gov

The principles of pathway engineering, which have been successfully applied to other complex antibiotics like kanamycin (B1662678), can be adapted for this compound. korea.ac.kr This could involve the heterologous expression of the this compound BGC in a more robust and easily manipulated host organism, or the introduction of genes from other pathways to create hybrid molecules. korea.ac.kr

Strain Engineering StrategyPotential Application for this compound Production
Gene Overexpression Increase the expression of key biosynthetic genes or positive regulators in the kid cluster to boost overall yield.
Gene Knockout Delete genes for competing metabolic pathways to direct more precursors towards this compound biosynthesis.
Heterologous Expression Transfer the this compound BGC to a host organism with faster growth and more established genetic tools for optimized production.
Mutant Generation for Chemoenzymatic Synthesis Create mutant strains that accumulate specific intermediates (e.g., the aglycone or a mono-glycosylated form) for use in subsequent chemical modifications. frontiersin.orgnih.gov

Exploration of Undiscovered Molecular Mechanisms of Action

While this compound is known to possess anticancer activity, its precise molecular mechanism of action is not fully understood. wikipedia.org As an anthracycline antibiotic, it is believed to interact with DNA. univ-lemans.fr However, the specific nature of this interaction and the downstream cellular consequences remain to be fully elucidated.

Studies on related compounds, such as the kinamycins, may offer insights into this compound's mechanism. Kinamycins are known to bind to DNA and can be reductively activated to form reactive intermediates. nih.gov It has been suggested that reaction with critical sulfhydryl groups may play a role in their biological activity. nih.gov Given the structural similarities, it is plausible that this compound shares some of these mechanistic features.

Future research should focus on identifying the specific cellular targets of this compound. This could involve studies on its DNA binding affinity and sequence specificity, as well as its potential to induce DNA damage. Investigating its effects on key cellular processes such as DNA replication, transcription, and topoisomerase activity will be crucial.

Moreover, exploring the role of the two distinct aminosugar moieties in target recognition and binding is essential. These sugars are known to be critical for the biological activity of pluramycin-type antibiotics, mediating interactions within the minor groove of DNA. frontiersin.org Understanding how the unique N,N-dimethylvancosamine and anglosamine residues of this compound contribute to its mechanism will be a key area of investigation.

Design and Synthesis of New Derivatives for Preclinical Biological Studies

The potent biological activity of this compound makes it an attractive scaffold for the development of new therapeutic agents. frontiersin.orgnih.govnih.gov The design and synthesis of novel derivatives are aimed at improving its pharmacological properties, such as enhancing its potency, increasing its selectivity for cancer cells, and reducing its toxicity.

One approach is to modify the sugar moieties, as the selectivity of pluramycin family compounds is correlated with the sugar substitution pattern. frontiersin.org The generation of aglycone and mono-C-glycosylated intermediates through genetic engineering of the producer strain provides valuable starting materials for the semi-synthesis of new derivatives with altered glycosylation patterns. nih.gov

Another strategy involves modifications to the aglycone structure. The diverse substituents found at the C2 position in the pluramycin family are known to be closely related to their biological activity. nih.gov Synthetic methodologies that allow for the introduction of a variety of functional groups at this and other positions on the tetracyclic core will be instrumental in generating a library of new analogs for preclinical evaluation.

The development of chemoenzymatic approaches, combining microbial production of core structures with chemical modifications, will be a powerful tool for creating novel this compound derivatives. researchgate.net These new compounds can then be screened in a variety of preclinical models to assess their anticancer activity and to identify lead candidates for further development.

Q & A

What molecular mechanisms underlie Kidamycin’s antibiotic activity, and how can they be experimentally validated?

Level: Basic
Methodological Answer:
this compound’s mechanism of action is hypothesized to involve DNA intercalation or topoisomerase inhibition, common in anthracycline antibiotics. To validate this:

  • Use in vitro DNA-binding assays (e.g., fluorescence quenching or gel electrophoresis) to confirm intercalation.
  • Employ topoisomerase activity assays to measure enzyme inhibition .
  • Validate findings with knockout models (e.g., CRISPR-edited bacterial strains lacking target enzymes) to observe resistance patterns .

How should researchers design in vivo studies to evaluate this compound’s efficacy while minimizing toxicity?

Level: Basic
Methodological Answer:

  • Animal models: Use murine infection models with controlled immunosuppression to mimic clinical scenarios.
  • Dosage optimization: Conduct dose-response studies using pharmacokinetic/pharmacodynamic (PK/PD) modeling to balance efficacy and toxicity .
  • Toxicity markers: Monitor organ-specific biomarkers (e.g., cardiac troponins for cardiotoxicity) and compare to controls .

What experimental controls are essential when studying this compound’s resistance mechanisms?

Level: Basic
Methodological Answer:

  • Positive controls: Use strains with known resistance mutations (e.g., Staphylococcus aureus with efflux pump overexpression).
  • Negative controls: Include wild-type strains and solvent-only treatments.
  • Genomic validation: Perform whole-genome sequencing on resistant isolates to identify mutations, followed by complementation assays to confirm causality .

How can contradictory data between in vitro and in vivo efficacy studies of this compound be resolved?

Level: Advanced
Methodological Answer:

  • Cross-validate models: Replicate in vitro conditions (e.g., pH, serum protein levels) in vivo to identify confounding factors.
  • Metabolomic profiling: Compare drug metabolism in cell culture vs. animal models to assess bioavailability differences.
  • Systems biology approaches: Use computational models to integrate pharmacokinetic, genomic, and proteomic data .

What statistical methods are appropriate for analyzing synergistic effects between this compound and other antibiotics?

Level: Advanced
Methodological Answer:

  • Checkerboard assays: Calculate fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤0.5), additivity (0.5–1), or antagonism (>1).
  • Time-kill curves: Use nonlinear regression to model bacterial kill rates under combination therapy.
  • Bayesian hierarchical models: Account for variability in replicate experiments .

How can researchers ensure reproducibility in this compound stability studies under varying pH conditions?

Level: Basic
Methodological Answer:

  • Standardized buffers: Use USP-grade buffers at physiologically relevant pH levels (e.g., pH 4.5 for lysosomes, pH 7.4 for plasma).
  • High-performance liquid chromatography (HPLC): Quantify degradation products over time with validated calibration curves.
  • Accelerated stability testing: Apply Arrhenius equation to predict shelf-life under storage conditions .

What criteria should guide the selection of cell lines for this compound cytotoxicity assays?

Level: Basic
Methodological Answer:

  • Relevance to target pathogens: Use human cell lines (e.g., HEK293, HepG2) infected with intracellular bacteria (e.g., Mycobacterium tuberculosis).
  • Phenotypic diversity: Include cancer and non-cancer lines to assess selectivity.
  • Endpoint validation: Combine MTT assays with live/dead staining to confirm viability results .

How can transcriptomic data clarify this compound’s impact on bacterial stress-response pathways?

Level: Advanced
Methodological Answer:

  • RNA sequencing: Profile bacterial transcriptomes pre- and post-treatment to identify upregulated stress genes (e.g., soxS, marR).
  • Pathway enrichment analysis: Use tools like DAVID or KEGG to map differentially expressed genes to oxidative stress or SOS pathways.
  • CRISPR interference (CRISPRi): Knock down candidate genes to confirm their role in drug response .

What ethical considerations apply when transitioning this compound research from preclinical to clinical trials?

Level: Advanced
Methodological Answer:

  • Animal welfare compliance: Follow ARRIVE guidelines for reporting in vivo studies.
  • Informed consent frameworks: Design Phase I trials with explicit risk-benefit disclosures, especially for cardiotoxicity monitoring.
  • Data transparency: Publish negative results to avoid publication bias .

How should conflicting data on this compound’s biofilm penetration efficiency be addressed?

Level: Advanced
Methodological Answer:

  • Biofilm models: Standardize biofilm thickness and maturity using confocal microscopy.
  • Microfluidic assays: Simulate dynamic fluid flow to mimic in vivo conditions.
  • Comparative analytics: Pair mass spectrometry (for drug concentration) with fluorescence in situ hybridization (FISH) to map spatial distribution .

What metabolomic techniques are optimal for identifying this compound’s secondary metabolites in bacterial cultures?

Level: Advanced
Methodological Answer:

  • LC-HRMS: Liquid chromatography-high-resolution mass spectrometry for untargeted metabolite profiling.
  • Molecular networking: Use platforms like GNPS to cluster metabolites by structural similarity.
  • Isotope labeling: Track <sup>13</sup>C-labeled precursors to elucidate biosynthetic pathways .

How can researchers mitigate batch-to-batch variability in this compound production for experimental consistency?

Level: Basic
Methodological Answer:

  • Quality control protocols: Implement USP/EP compliance for purity testing (e.g., NMR, HPLC ≥95%).
  • Strain authentication: Use whole-genome sequencing to confirm producer strain integrity.
  • Storage standardization: Lyophilize aliquots under inert gas to prevent degradation .

What in silico tools predict this compound’s potential off-target effects in human cells?

Level: Advanced
Methodological Answer:

  • Molecular docking: Screen against human kinase or ion channel libraries using AutoDock Vina.
  • Tox21 database: Compare structural motifs to known toxicants.
  • Machine learning: Train models on FDA Adverse Event Reporting System (FAERS) data to flag high-risk profiles .

How should longitudinal studies on this compound resistance evolution be designed?

Level: Advanced
Methodological Answer:

  • Serial passage experiments: Expose bacteria to sub-inhibitory this compound concentrations over 30+ generations.
  • Whole-genome sequencing: Track mutation accumulation at weekly intervals.
  • Fitness cost assays: Compare growth rates of resistant vs. wild-type strains in drug-free media .

What guidelines ensure rigorous peer review of this compound-related manuscripts?

Level: Basic
Methodological Answer:

  • MIAME compliance: Adhere to Minimum Information About a Microarray Experiment standards for omics data.
  • Raw data deposition: Share sequencing reads via NCBI GEO or metabolomics data via MetaboLights.
  • Blinded reanalysis: Request independent validation of statistical claims using provided datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.